molecular formula C11H13N3O B3353790 4-(imidazo[1,2-a]pyridin-3-yl)morpholine CAS No. 565164-92-3

4-(imidazo[1,2-a]pyridin-3-yl)morpholine

Cat. No.: B3353790
CAS No.: 565164-92-3
M. Wt: 203.24 g/mol
InChI Key: OPVNUNHAHWTMGS-UHFFFAOYSA-N
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Description

4-(Imidazo[1,2-a]pyridin-3-yl)morpholine (CAS 565164-92-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer therapeutics. This compound, with the empirical formula C11H13N3O and a molecular weight of 203.24, serves as a key synthetic intermediate for a class of potent kinase inhibitors . Its primary research value lies in its role as a core scaffold in 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, which are potent inhibitors of the c-KIT tyrosine kinase . Mutated forms of c-KIT are key drivers in several cancers, including gastrointestinal stromal tumors (GIST), systemic mastocytosis, melanoma, and acute myeloid leukemia . These derivatives have demonstrated excellent inhibitory activity (IC50 values in the nanomolar range) against imatinib-resistant tumor cells, specifically targeting the challenging V654A secondary mutation in c-KIT that often arises post-treatment . This makes compounds based on this scaffold a promising platform for overcoming drug resistance in cancer therapy . Beyond c-KIT, the imidazo[1,2-a]pyridine pharmacophore is a privileged structure in drug design, found in compounds with a wide range of biological activities, including anxiolytic and CNS-related effects . The incorporation of the morpholine ring is a common strategy in medicinal chemistry to fine-tune the physicochemical and metabolic properties of a molecule . Researchers will find this compound particularly valuable for synthesizing and optimizing new small-molecule inhibitors targeting oncogenic kinases. It is supplied with a purity of 97% and has a predicted density of 1.29±0.1 g/cm3 and a melting point of 78-80 °C (in acetone) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-imidazo[1,2-a]pyridin-3-ylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-4-14-10(3-1)12-9-11(14)13-5-7-15-8-6-13/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVNUNHAHWTMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390949
Record name Imidazo[1,2-a]pyridine, 3-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565164-92-3
Record name Imidazo[1,2-a]pyridine, 3-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations for 4 Imidazo 1,2 a Pyridin 3 Yl Morpholine and Analogues

Direct Synthesis Strategies for the Imidazo[1,2-a]pyridine-Morpholine Linkage

The direct formation of the C3-N bond between the imidazo[1,2-a]pyridine (B132010) core and a morpholine (B109124) ring can be achieved through several modern synthetic strategies. These methods offer efficient routes to the target compound and its analogues, often with high atom economy and procedural simplicity.

Multicomponent Reaction Approaches and Direct C-H Amination

Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. While the Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines, is a staple in this field, the direct use of morpholine-derived reactants can present challenges. For instance, the use of 2-morpholinoethyl isocyanide in the GBB reaction has been observed to be problematic, potentially due to the basic nature of the morpholine hindering the acid catalysis required for the reaction to proceed. researchgate.netnih.gov

A more direct and highly effective approach for the synthesis of 4-(imidazo[1,2-a]pyridin-3-yl)morpholine is the oxidative C-H amination of the parent imidazo[1,2-a]pyridine. Research by Hajra and colleagues has demonstrated a (diacetoxy)iodobenzene (PIDA)-mediated direct oxidative C-H amination at the C3 position. This metal-free method proceeds at room temperature with short reaction times, offering a broad substrate scope. nih.govrsc.org The reaction of various substituted 2-phenylimidazo[1,2-a]pyridines with morpholine in the presence of PIDA provides the corresponding 3-morpholino derivatives in good to excellent yields. nih.gov The reaction is believed to proceed through a radical pathway. nih.gov

Below is a table summarizing the results of the PIDA-mediated C-H amination of various imidazo[1,2-a]pyridines with morpholine. nih.gov

EntryImidazo[1,2-a]pyridine SubstrateProductYield (%)
12-Phenylimidazo[1,2-a]pyridine4-(2-Phenylimidazo[1,2-a]pyridin-3-yl)morpholine76
28-Methyl-2-phenylimidazo[1,2-a]pyridine4-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)morpholine78
37-Methyl-2-phenylimidazo[1,2-a]pyridine4-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)morpholine82
42-(p-Tolyl)imidazo[1,2-a]pyridine4-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)morpholine84
52-(4-Methoxyphenyl)imidazo[1,2-a]pyridine4-(2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)morpholine86
62-(4-Chlorophenyl)imidazo[1,2-a]pyridine4-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)morpholine75
72-(4-Fluorophenyl)imidazo[1,2-a]pyridine4-(2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl)morpholine74
82-(Thiophen-2-yl)imidazo[1,2-a]pyridine4-(2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)morpholine65

Transition-Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a cornerstone of modern C-N bond formation. chemrxiv.org This methodology can be effectively applied to the synthesis of this compound from a pre-functionalized imidazo[1,2-a]pyridine core, typically a 3-halo derivative. The reaction involves the coupling of a 3-bromo- (B131339) or 3-iodo-imidazo[1,2-a]pyridine with morpholine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.netnih.gov

The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich biarylphosphines such as RuPhos and BrettPhos often providing excellent results. researchgate.net The reaction conditions, including the choice of base (e.g., LiHMDS, NaOtBu) and solvent (e.g., THF, toluene), must be carefully optimized to achieve high yields. researchgate.net

A representative reaction scheme is shown below:

Catalyst/Ligand SystemBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃ / RuPhosLiHMDSTHF65High
Pd(OAc)₂ / BrettPhosNaOtBuToluene100High

Other Cyclization and Functionalization Routes

Beyond multicomponent reactions and cross-coupling, other synthetic strategies can be employed to construct the this compound core. These can involve the cyclization of suitably functionalized precursors. For instance, a 2-aminopyridine (B139424) can be reacted with a functionalized carbonyl compound that already contains the morpholine moiety or a precursor that can be readily converted to it.

One potential route involves the reaction of 2-aminopyridine with an α-haloketone bearing a morpholine substituent. The initial condensation and subsequent intramolecular cyclization would directly yield the desired product. Another approach could involve the synthesis of a 3-amino-imidazo[1,2-a]pyridine derivative, followed by a double alkylation with a bis(2-haloethyl) ether derivative to form the morpholine ring. However, these methods are often more step-intensive compared to the direct C-H amination or cross-coupling approaches.

Post-Synthetic Derivatization of the Imidazo[1,2-a]pyridine-Morpholine Core

Once the this compound core is synthesized, further functionalization can be carried out to explore the structure-activity relationships of this scaffold. Modifications can be introduced at various positions on the imidazo[1,2-a]pyridine ring system or on the morpholine moiety itself.

Modifications at the Imidazo[1,2-a]pyridine Ring System

The imidazo[1,2-a]pyridine ring is amenable to various electrophilic substitution and metal-catalyzed functionalization reactions. The electronic nature of the ring system, with the C3 position being the most nucleophilic, generally directs initial functionalization to this site. However, with the C3 position occupied by the morpholine group, derivatization can be directed to other positions such as C2, C6, and C8.

C2 Substitutions: The C2 position can be functionalized through various methods, including direct C-H arylation. rsc.org While direct examples on a 3-morpholino-substituted core are not extensively reported, the principles of directed C-H activation can be applied. For instance, palladium-catalyzed C2-arylation of related imidazo[4,5-b]pyridines has been demonstrated, suggesting that similar strategies could be adapted. rsc.org

C6 and C8 Substitutions: The pyridine (B92270) ring of the imidazo[1,2-a]pyridine system can undergo electrophilic substitution reactions, such as halogenation. The position of substitution is influenced by the existing substituents on the ring. In the absence of strong directing groups, electrophilic attack on the pyridine ring of an imidazo[1,2-a]pyridine typically occurs at the C3 position. However, with C3 blocked, substitution can be directed to the C6 and C8 positions. Transition-metal-free halogenation methods using reagents like sodium chlorite (B76162) or sodium bromite (B1237846) in the presence of an acid can be employed for the regioselective introduction of chloro or bromo substituents at these positions. nih.gov

The following table provides examples of halogenation on the imidazo[1,2-a]pyridine core, which can be adapted for the 3-morpholino-substituted scaffold. nih.gov

Imidazo[1,2-a]pyridine SubstrateHalogenating AgentPosition(s) Halogenated
2-Phenylimidazo[1,2-a]pyridineNaClO₂ / AcOHC3
2-Phenyl-7-methylimidazo[1,2-a]pyridineNaBrO₂ / AcOHC3
Imidazo[1,2-a]pyridineNaClO₂ / AcOHC3

Functionalization of the Morpholine Moiety

The morpholine ring itself offers opportunities for further derivatization, although this is a less explored area for the this compound core. The secondary amine nature of the morpholine nitrogen is masked upon its attachment to the imidazo[1,2-a]pyridine ring at the C3 position. Therefore, functionalization would primarily occur on the carbon atoms of the morpholine ring.

Synthetic strategies for the derivatization of the morpholine ring often involve the use of pre-functionalized morpholine precursors in the initial coupling step or the de novo synthesis of substituted morpholines. nih.govnih.gov For instance, a substituted morpholine could be used in the PIDA-mediated C-H amination or the Buchwald-Hartwig coupling to introduce functionality directly.

Alternatively, if the this compound core is already assembled, reactions targeting the C-H bonds of the morpholine ring could be explored. However, achieving regioselectivity in such transformations can be challenging. Methods for the synthesis of C-substituted morpholines often involve multi-step sequences starting from chiral amino alcohols or employing palladium-catalyzed carboamination reactions of O-allyl ethanolamines. nih.gov While not directly demonstrated on the this compound scaffold, these general strategies for morpholine derivatization could potentially be adapted for the synthesis of more complex analogues.

Regioselective Synthesis and Isomer Control

The precise placement of substituents on the imidazo[1,2-a]pyridine core is paramount for its biological activity. Regioselective synthesis ensures that the desired isomer is formed, which is crucial for the efficacy and safety of potential drug candidates. Control over isomer formation is a central challenge in the synthesis of complex heterocyclic compounds.

Several strategies have been developed for the regioselective synthesis of 3-substituted imidazo[1,2-a]pyridines, which are precursors to the target compound, this compound. These methods primarily involve the initial construction of the imidazo[1,2-a]pyridine scaffold followed by the introduction of the morpholine moiety at the C3 position.

One of the most effective methods for creating 3-amino-imidazo[1,2-a]pyridine derivatives is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. nih.govresearchgate.net This one-pot reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, offering a high degree of molecular diversity and regioselectivity for the 3-amino substituent. nih.govresearchgate.net For instance, the use of specific isocyanides can directly introduce a precursor for the morpholine ring or a functional group that can be later converted to the desired amine.

Alternatively, direct C-H functionalization of the imidazo[1,2-a]pyridine ring at the C3 position represents an atom-economical approach. Visible light-induced methods have been developed for the C3-amination of imidazo[1,2-a]pyridines. nih.gov These reactions often employ a photosensitizer and a catalyst to activate the C-H bond for the introduction of an amino group. nih.gov

Another key strategy involves the synthesis of a 3-halo-imidazo[1,2-a]pyridine intermediate, which can then undergo nucleophilic substitution or cross-coupling reactions with morpholine. Transition-metal-free methods for the regioselective C-H halogenation of imidazo[1,2-a]pyridines at the C3 position have been reported, utilizing reagents like sodium chlorite or bromite. The resulting 3-chloro or 3-bromo derivatives are versatile intermediates for further functionalization.

The final step of introducing the morpholine ring onto the C3 position of the imidazo[1,2-a]pyridine core can be achieved through several methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds and can be employed to couple morpholine with 3-halo-imidazo[1,2-a]pyridines. While specific conditions for the target molecule are not widely reported, the general applicability of this reaction to similar substrates is well-established.

Nucleophilic aromatic substitution (SNAr) is another potential route, where a good leaving group at the C3 position, such as a halogen or a nitro group, is displaced by morpholine. The success of this reaction is dependent on the electronic properties of the imidazo[1,2-a]pyridine ring.

A multi-component reaction involving an imidazo[1,2-a]pyridine, an aldehyde, and morpholine has been reported to yield C3-alkylated morpholine derivatives. While this does not produce the target compound directly, it highlights a pathway to functionalize the C3 position with a morpholine-containing substituent.

The following tables summarize some of the key research findings related to the synthesis of precursors and analogues of this compound.

Table 1: Regioselective Synthesis of 3-Substituted Imidazo[1,2-a]pyridine Precursors

EntryReactantsCatalyst/ReagentProductYield (%)Reference
12-Aminopyridine, Aldehyde, IsocyanideAcid catalyst (e.g., p-TSA, Sc(OTf)₃)3-Amino-imidazo[1,2-a]pyridine derivativeModerate to High nih.govresearchgate.net
2Imidazo[1,2-a]pyridineSodium chlorite/bromite3-Chloro/Bromo-imidazo[1,2-a]pyridineNot Specified
32-Aminopyridines, Terminal AlkynesSilver-mediated oxidative cross-coupling3-Substituted-imidazo[1,2-a]pyridineNot Specified rsc.org

Table 2: Synthesis of Morpholine-Containing Imidazo[1,2-a]pyridine Analogues

EntryReactantsCatalyst/ReagentProductYield (%)Reference
13-Bromo-2-aminopyridine, MorpholinePd₂(dba)₃, RuPhos/SPhos/BINAP, LiHMDS2-Amino-3-morpholinopyridine71-76
2Imidazo[1,2-a]pyridine, Aldehyde, MorpholineY(OTf)₃C3-Alkylated-morpholino-imidazo[1,2-a]pyridineNot Specified

Advanced Spectroscopic and Structural Elucidation Techniques in Research on the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Specific ¹H and ¹³C NMR data for 4-(imidazo[1,2-a]pyridin-3-yl)morpholine is not available in the searched scientific literature.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-HRMS, LC-MS)

Specific high-resolution mass spectrometry data (e.g., ESI-HRMS) for this compound is not available in the searched scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific infrared absorption data for this compound is not available in the searched scientific literature.

X-ray Crystallography for Solid-State Structural Determination

A solved crystal structure for this compound is not available in the searched scientific literature.

Application of Spectroscopic Data in Reaction Mechanism Elucidation

As no spectroscopic data for the compound is available, a discussion of its application in mechanism elucidation cannot be provided.

Computational Chemistry and Molecular Modeling Studies of the Chemical Compound and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. For imidazo[1,2-a]pyridine (B132010) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G++(d,p) or similar basis set, provide a detailed understanding of their chemical behavior. nih.govnih.govresearchgate.net

Key analyses performed using DFT include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO (E_LUMO - E_HOMO) indicates the chemical stability of the molecule. nih.govnih.gov In studies of imidazopyridine-tethered pyrazolines, DFT calculations showed that the HOMO and LUMO were located on the imidazopyridine-pyrazoline and nitrophenyl rings, respectively. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions. This is vital for predicting how a molecule will interact with biological receptors through non-covalent interactions. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis characterizes the chemical bonds and non-covalent interactions within a molecule based on the topology of the electron density. nih.gov

Reduced Density Gradient (RDG): The RDG method is used to visualize and analyze weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are critical for ligand-receptor binding. nih.gov

DFT calculations on various imidazo[1,2-a]pyridin-3-yl derivatives have been used to compute global chemical reactivity parameters, which help in assessing the stability and reactivity of these molecules. nih.gov

ParameterDescriptionTypical Finding/Significance
E_HOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability. Higher values suggest greater reactivity as a nucleophile.
E_LUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability. Lower values suggest greater reactivity as an electrophile.
Energy Gap (ΔE)E_LUMO - E_HOMOA smaller energy gap implies higher reactivity and lower kinetic stability. nih.gov
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Measures resistance to change in electron configuration. nih.gov
Electrophilicity (ω)μ² / (2η) where μ is the electronic chemical potentialIndicates the ability of a molecule to accept electrons. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Prediction and Pose Analysis

Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a receptor, typically a protein, to form a stable complex. researchgate.net This method is crucial for understanding the structural basis of inhibition and for virtual screening of compound libraries. nih.govresearchgate.net For imidazo[1,2-a]pyridine derivatives, docking studies have been performed against a wide range of biological targets, including kinases, enzymes involved in cancer progression, and microbial enzymes. researchgate.netnih.govnih.govnih.gov

The process involves preparing the 3D structures of both the ligand and the target protein, often retrieved from databases like the Protein Data Bank (PDB). nih.gov Docking software, such as AutoDock or Maestro, then systematically explores possible binding modes and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.govresearchgate.net

Studies on imidazo[1,2-a]pyridine analogues have revealed key interactions that contribute to their inhibitory activity. For instance, docking of potent derivatives into the active sites of enzymes like human farnesyl diphosphate (B83284) synthase or oxidoreductase has identified critical hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.govresearchgate.net One study found that a potent imidazo[1,2-a]pyridine derivative interacted with His 222, Tyr 216, and Lys 270 in the active site of oxidoreductase, with a high binding energy of -9.207 kcal/mol. researchgate.net Similarly, docking studies confirmed that imidazo[1,2-a]pyridine-based cholinesterase inhibitors bind to the peripheral anionic sites of acetylcholinesterase (AChE) and the acyl pocket of butyrylcholinesterase (BChE). nih.gov

Table 2: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Analogues

Analogue/Derivative ClassTarget Protein (PDB ID)Key Findings/InteractionsReference
Phenothiazine-containing imidazo[1,2-a]pyridinesHuman Microtubule Affinity Regulating Kinase 4 (MARK4)Compounds showed excellent inhibitory potential by binding to the MARK4 protein. nih.gov
Imidazo[1,2-a]pyridine-based derivativesAcetylcholinesterase (AChE) / Butyrylcholinesterase (BChE)Binding at peripheral anionic sites of AChE and the acyl pocket of BChE was confirmed. nih.gov
Imidazo[1,2-a]pyridin-3-yl derivativesHuman Farnesyl Diphosphate Synthase (5CG5)Screened for selectivity and binding affinity. nih.gov
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterial targetsDocking studies were part of a larger computational workflow to identify antimycobacterial agents. researchgate.net
Imidazo[1,2-a]pyridine derivatives based on 1-(4-phenoxyphenyl)ethan-1-oneOxidoreductaseCompound C showed the highest binding energy (-9.207 kcal/mol) and interacted with His 222, Tyr 216, and Lys 270. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations compute the trajectory of atoms and molecules over time, providing insights into the conformational flexibility of the complex and the stability of the binding interactions. researchgate.net

For imidazo[1,2-a]pyridine analogues, MD simulations have been employed to validate the results of docking studies. researchgate.netresearchgate.net By simulating the behavior of the ligand-protein complex in a solvent environment over nanoseconds, researchers can assess whether the binding pose predicted by docking is stable. researchgate.net These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy using methods like Prime MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). researchgate.net Such studies on antimycobacterial imidazo[1,2-a]pyridine analogues have been crucial in confirming the stability of the ligand within the target's active site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of newly designed, untested compounds. For imidazo[1,2-a]pyridine analogues, 3D-QSAR models have been developed to understand the structural requirements for their biological effects, such as antimycobacterial activity. researchgate.net

The process involves:

Dataset Preparation: A dataset of compounds with known biological activity (e.g., IC₅₀ or MIC values) is compiled. The compounds are divided into a training set to build the model and a test set to validate it. researchgate.net

Pharmacophore Generation: A common pharmacophore hypothesis is generated, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups) required for activity. researchgate.net

Model Building: Atom-based 3D-QSAR models are then generated. These models create a 3D grid around the aligned molecules and use partial least squares (PLS) regression to correlate variations in steric and electrostatic fields with changes in biological activity. researchgate.net

Validation: The predictive power of the QSAR model is rigorously validated using the test set and various statistical metrics.

A 3D-QSAR study on 38 imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents successfully generated a predictive model that could guide the design of more potent inhibitors. researchgate.net

In Silico Assessment of Drug-Likeness and Physicochemical Properties

Before committing to expensive and time-consuming synthesis and testing, it is crucial to assess the "drug-likeness" and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of potential drug candidates. In silico tools and predictive models are widely used for this purpose. nih.govresearchgate.net

For imidazo[1,2-a]pyridine derivatives, including those related to 4-(imidazo[1,2-a]pyridin-3-yl)morpholine, properties are often evaluated using platforms like SwissADME or QikProp. nih.govresearchgate.net These tools predict key physicochemical parameters and assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five.

Key predicted properties include:

Molecular Weight (MW): Influences size and diffusion.

LogP: The logarithm of the octanol/water partition coefficient, indicating lipophilicity.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Affect solubility and membrane permeability.

Topological Polar Surface Area (TPSA): Correlates with transport properties.

Oral Bioavailability: Prediction of the fraction of an orally administered drug that reaches systemic circulation. nih.gov

Studies on various imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine (B131497) analogues have shown that these compounds generally exhibit favorable drug-like properties, obeying Lipinski's rules and showing promise for good oral absorption. nih.govnih.govresearchgate.net For example, a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives were found to have promising oral bioavailability. nih.gov Similarly, ADME predictions for novel imidazo[1,2-a]pyrimidine (B1208166) derivatives revealed that they fully obeyed Lipinski's rule, suggesting favorable properties for good bioavailability. nih.gov

Table 3: Predicted Physicochemical and Drug-Likeness Properties for Imidazo[1,2-a]pyridine Analogues Note: This table represents typical parameters evaluated in silico for this compound class.

PropertyLipinski's Rule of Five (Guideline)Significance
Molecular Weight (g/mol)≤ 500Affects absorption and distribution.
LogP≤ 5Measures lipophilicity, impacting solubility and permeability.
Hydrogen Bond Donors≤ 5Influences binding and solubility.
Hydrogen Bond Acceptors≤ 10Influences binding and solubility.
Human Oral Absorption (%)High (>80%)Predicts potential for oral administration. researchgate.net

Investigation of Biological Target Interactions and Cellular Mechanisms of the Chemical Compound and Analogues in Vitro and in Silico

Enzyme Inhibition Studies

Derivatives of the imidazo[1,2-a]pyridine (B132010) core have demonstrated significant inhibitory activity against several key enzyme families implicated in a range of diseases, from cancer to inflammation and bacterial infections.

The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in kinase inhibitor design. nih.gov Analogues have been developed as potent inhibitors of multiple kinases involved in cell signaling and proliferation.

PI3K/mTOR Inhibition: A series of imidazo[1,2-a]pyridine derivatives were designed as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), crucial components of a signaling pathway often dysregulated in cancer. sci-hub.catiu.edu One potent dual inhibitor, compound 15a , demonstrated excellent kinase selectivity with IC50 values of 0.20 nM for PI3Kα and 21 nM for mTOR. sci-hub.catiu.edu Docking studies revealed that the nitrogen atom on the imidazo[1,2-a]pyridine ring forms a key hydrogen bond with the hinge region residue Val851 of PI3Kα. sci-hub.cat

FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), particularly when it carries an internal tandem duplication (FLT3-ITD) mutation. acs.orgnih.gov Imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as potent FLT3 inhibitors. acs.orgnih.gov One imidazo[1,2-a]pyridine-pyridine derivative, compound 24 , was found to be a highly effective inhibitor of both FLT3-ITD and clinically relevant secondary mutants that confer resistance to other inhibitors, such as FLT3-ITD/D835Y and the gilteritinib-resistant FLT3-ITD/F691L. nih.govnih.gov

TRK and c-KIT Inhibition: The Tropomyosin receptor kinase (TRK) family is another important target in oncology. nih.gov Imidazo[1,2-b]pyridazine derivatives have been discovered as potent, second-generation TRK inhibitors, overcoming resistance mutations. nih.gov The representative compound 15m potently inhibited wild-type TRK (TRKWT) and the G595R and G667C mutants with IC50 values of 0.08 nM, 2.14 nM, and 0.68 nM, respectively. nih.gov Furthermore, 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as inhibitors of the c-KIT receptor tyrosine kinase, a driver in gastrointestinal stromal tumors (GIST). nih.govnih.gov These compounds showed excellent nanomolar IC50 values against imatinib-resistant tumor cells. nih.govnih.gov

DYRK Inhibition: Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), particularly DYRK1A, are targets for cancer and neurological disorders. dundee.ac.uknih.gov Optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of potent and selective DYRK1A inhibitors. dundee.ac.ukbohrium.comox.ac.uk Compound 17 was identified as a potent cellular inhibitor of DYRK1A, and its binding mode was confirmed by X-ray crystallography. nih.govox.ac.uk

Cyclooxygenase-2 (COX-2) is a key enzyme in the synthesis of prostaglandins (B1171923) and is a major target for anti-inflammatory drugs. rjpbr.com A series of 2,3-disubstituted imidazo[1,2-a]pyridine derivatives have been designed and synthesized as selective COX-2 inhibitors. rjpbr.comnih.gov In one study, a compound featuring a morpholine (B109124) ring at the C-3 position showed high potency and selectivity. nih.gov Another study reported a series of derivatives where the methylsulfonyl pharmacophore was found to be crucial for activity, inserting into a secondary pocket of the COX-2 active site and forming hydrogen bonds with Arg-513 and His-90. rjpbr.com Compounds 5e , 5f , and 5j from this series were the most potent, with an IC50 value of 0.05 µM for COX-2. rjpbr.com Compound 5i exhibited the highest selectivity, with a selectivity index of 897.19. rjpbr.com

The virulence of the bacterium Helicobacter pylori is mediated by its type IV secretion system (T4SS), which depends on the energy provided by the VirB11 ATPase, HP0525. nih.govucl.ac.uk Inhibiting this enzyme can reduce bacterial pathogenicity. nih.govnih.gov Through virtual screening, imidazo[1,2-a]pyrazine (B1224502) analogues were identified as potential inhibitors of HP0525. ucl.ac.ukucl.ac.uk Subsequent in vitro screening identified a lead compound with an IC50 of 7 µM, which was shown to be a competitive inhibitor of ATP. ucl.ac.ukucl.ac.uk These 8-amino imidazo[1,2-a]pyrazine derivatives represent a promising class of compounds for targeting H. pylori virulence. nih.govnih.gov

Receptor and Protein Binding Investigations (e.g., Tropomyosin Receptor Kinase Family, hACE2, Spike Protein)

In addition to direct enzyme inhibition, imidazo[1,2-a]pyridine analogues have been studied for their ability to bind to critical protein receptors, interfering with protein-protein interactions.

Tropomyosin Receptor Kinase (TRK) Family: As detailed in the kinase inhibition section, imidazo[1,2-b]pyridazine derivatives bind potently to the ATP-binding site of the TRK family of receptors, inhibiting their kinase activity and downstream signaling. nih.gov

In Silico Binding to hACE2 and Spike Protein: In the context of the COVID-19 pandemic, researchers have investigated molecules that could block the entry of the SARS-CoV-2 virus into human cells. nih.govnih.gov This entry is mediated by the interaction of the viral Spike protein with the human angiotensin-converting enzyme 2 (hACE2) receptor. researchgate.netencyclopedia.pub Molecular docking studies were performed on a series of novel imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives to evaluate their potential as dual inhibitors of this protein-protein interaction. nih.gov The results were promising, with the top-scoring compound showing a remarkable binding affinity of -9.1 kcal/mol to hACE2 and -7.3 kcal/mol to the Spike protein. nih.gov These binding affinities are comparable to or better than known inhibitors, suggesting these compounds could potentially prevent viral entry. nih.govnih.gov

Cellular Mechanism of Action Studies in In Vitro Models (e.g., Anti-proliferative effects in specific cell lines, apoptosis induction pathways)

The anti-cancer potential of imidazo[1,2-a]pyridine derivatives has been demonstrated in numerous in vitro studies using various cancer cell lines. These studies have elucidated key cellular mechanisms, including the inhibition of proliferation and the induction of apoptosis.

Derivatives have shown potent anti-proliferative activity against a wide range of human cancer cell lines. mdpi.com For instance, a dual PI3K/mTOR inhibitor based on the imidazo[1,2-a]pyridine scaffold showed potent growth inhibition in HCT116 colorectal cancer cells with an IC50 of 10 nM. iu.edu Imidazo[4,5-b]pyridine derivatives have also displayed potent, sub-micromolar activity against various cancer cell lines. mdpi.com

Mechanistic studies have provided insight into how these compounds exert their effects. In HCT116 and HT-29 colon cancer cells, a PI3K/mTOR inhibitor dose-dependently decreased the phosphorylation of Akt and its downstream target p70S6K, confirming on-target pathway inhibition within the cells. sci-hub.cat In breast and ovarian cancer cell lines (MDA-MB-231 and SKOV3), a novel imidazo[1,2-a]pyridine derivative was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov This compound also influenced apoptosis by affecting the expression of key regulatory proteins; it was shown to enhance the expression of the pro-apoptotic protein BAX while reducing the expression of the anti-apoptotic protein Bcl-2. nih.gov Similarly, TRK inhibitors based on the imidazo[1,2-b]pyridazine scaffold were shown to dose-dependently induce apoptosis in Ba/F3 cells expressing TRK mutants. nih.gov

Antimicrobial Activity Research (e.g., Antibacterial, Antifungal)

The imidazo[1,2-a]pyridine scaffold and its isosteres are a source of novel antimicrobial agents. mdpi.com

Antibacterial and Antimycobacterial Activity: Imidazo[1,2-b]pyridazine scaffolds incorporating morpholine and piperazine (B1678402) have been synthesized and evaluated for antimycobacterial activity. researchgate.net Two compounds, 8h and 8j , exhibited potent in vitro activity against Mycobacterium tuberculosis at a concentration of 1.6 µg/mL. researchgate.net Imidazo[4,5-b]pyridines have also shown antibacterial properties; one derivative displayed moderate activity against E. coli, and another was noted as a powerful agent against Bacillus and Staphylococcus aureus. mdpi.comnih.gov

Antifungal Activity: The broad biological profile of this heterocyclic family includes antifungal action. biointerfaceresearch.com An imidazo[4,5-b]pyridine derivative has demonstrated antimycotic activity against Aspergillus flavus. nih.gov Additionally, hybrid imidazo-thiazine-pyridine compounds have shown moderate antifungal activity in experimental studies. biointerfaceresearch.com

Antiparasitic Activity Research (e.g., Antileishmanial against Leishmania amazonensis, Anthelminthic against Haemonchus contortus)

The fused imidazo-pyridine scaffold has shown considerable promise in the development of new antiparasitic agents. nih.gov Research has explored its efficacy against various parasites, including protozoa like Leishmania and nematodes such as Haemonchus contortus.

Antileishmanial Activity:

The search for novel, less toxic treatments for leishmaniasis has led researchers to investigate nitrogen heterocycles, with the imidazo[1,2-a]pyridine core demonstrating notable activity against Trypanosomatida species, including Leishmania. nih.gov Studies on imidazo[1,2-a]pyrimidine derivatives, which are structurally related to the imidazo[1,2-a]pyridine series, have shown activity against both promastigote and amastigote forms of Leishmania amazonensis. nih.gov The inclusion of a morpholine residue at the C3 position of the scaffold has been a strategy employed in the design of these potential antileishmanial agents. nih.gov An innovative virtual screening collaboration also identified an imidazo[1,2-a]pyridine hit for visceral leishmaniasis, further validating this scaffold for antiparasitic drug discovery. researchgate.net

Anthelmintic Activity:

Derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their anthelmintic properties against the significant livestock parasite, Haemonchus contortus. nih.govresearchgate.net In vitro testing using a Larval Paralysis Test (LPT) identified compounds that induced paralysis in the third-stage larvae (L3) of H. contortus. nih.gov One of the most active compounds demonstrated paralysis at a concentration of 31.25 µM. nih.gov Further electrophysiological studies revealed that the mechanism of action for some of these compounds involves an antagonistic effect on the parasite's cholinergic receptors. nih.gov

Table 1: Antiparasitic Activity of Imidazo[1,2-a]pyridine Analogues This table is a representative summary based on available research on the broader class of imidazo[1,2-a]pyridine derivatives, as specific data for 4-(imidazo[1,2-a]pyridin-3-yl)morpholine was not detailed in the provided search results.

Compound Class Parasite Activity Metric Result Reference
Imidazo[1,2-a]pyridine derivative Haemonchus contortus (larvae) Paralysis Active at 31.25 µM nih.gov
Imidazo[1,2-a]pyrimidine derivative Leishmania amazonensis (promastigotes) - Active nih.gov
Imidazo[1,2-a]pyrimidine derivative Leishmania amazonensis (amastigotes) - Active nih.gov

Antiviral Activity Research (e.g., against SARS-CoV-2, HIV-1, HIV-2, CMV, VZV)

The imidazo[1,2-a]pyridine nucleus is a constituent of various compounds investigated for their antiviral potential. mdpi.comresearchgate.netnih.gov Research has spanned a range of viruses, including human immunodeficiency virus (HIV), cytomegalovirus (CMV), and varicella-zoster virus (VZV).

A series of imidazo[1,2-a]pyridines with a thioether side chain at the 3-position have been synthesized and tested for antiviral activity. nih.gov Several of these compounds demonstrated high activity against human CMV, with a therapeutic index greater than 150, and also showed significant activity against VZV. nih.gov

In the context of HIV, a series of imidazo[1,2-a]pyridine-Schiff base derivatives were synthesized and evaluated for their in vitro activity against HIV-1 and HIV-2 in MT-4 cells. rsc.org One particular compound from this series displayed EC50 values of 82.02 µg/ml against HIV-1 and 47.72 µg/ml against HIV-2. rsc.org Molecular docking studies suggested that these compounds may act by interacting with HIV-1 reverse transcriptase. rsc.org

While direct research on this compound against SARS-CoV-2 was not found, a novel antiviral, MRCV-19, which is a phosphorodiamidate morpholino oligo, has been shown to inhibit SARS-CoV-2 replication in vitro by targeting the pp1a gene sequence. mdpi.com This highlights the potential utility of the morpholine moiety in antiviral design, albeit in a different molecular context.

Table 2: Antiviral Activity of Imidazo[1,2-a]pyridine Analogues This table is a representative summary based on available research on the broader class of imidazo[1,2-a]pyridine derivatives, as specific data for this compound was not detailed in the provided search results.

Compound Virus Cell Line Activity Metric Result Reference
Imidazo[1,2-a]pyridine-Schiff base (4a) HIV-1 MT-4 EC50 82.02 µg/ml rsc.org
Imidazo[1,2-a]pyridine-Schiff base (4a) HIV-2 MT-4 EC50 47.72 µg/ml rsc.org
Imidazo[1,2-a]pyridine with thioether side chain (Compound 4, 15, 21) Human Cytomegalovirus (CMV) - Therapeutic Index >150 nih.gov
Imidazo[1,2-a]pyridine with thioether side chain (Compound 4, 15, 21) Varicella-Zoster Virus (VZV) - - Pronounced Activity nih.gov

Antioxidant Activity Profiling

The antioxidant potential of imidazo[1,2-a]pyridine derivatives has also been a subject of investigation. A study involving the synthesis of ten novel imidazo[1,2-a]pyridine hybrids demonstrated their capacity for antioxidant activity. chemmethod.com The antioxidant potential was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, which revealed a dose-dependent increase in activity among the synthesized hybrids. chemmethod.com

Notably, one of the hybrid compounds, HB7, exhibited significant radical scavenging activity, reaching inhibition values of 79%, 81%, and 83% at concentrations of 25, 50, and 100 μg/mL, respectively. chemmethod.com While this study did not specifically report on this compound, it underscores the potential of the imidazo[1,2-a]pyridine scaffold to serve as a basis for the development of antioxidant compounds. chemmethod.com

Table 3: Antioxidant Activity of an Imidazo[1,2-a]pyridine Hybrid (HB7) This table presents data for a representative compound from a study on imidazo[1,2-a]pyridine hybrids.

Compound Concentration DPPH Radical Scavenging Activity (% Inhibition) Reference
HB7 25 µg/mL 79% chemmethod.com
HB7 50 µg/mL 81% chemmethod.com
HB7 100 µg/mL 83% chemmethod.com

Investigation of Specific Biological Pathways Modulated by the Compound (e.g., PI3K/Akt/mTOR Pathway)

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. nih.govmdpi.com Its frequent dysregulation in various cancers makes it an attractive target for therapeutic intervention. nih.govnih.govmdpi.com The imidazo[1,2-a]pyridine scaffold has emerged as a key pharmacophore for the development of inhibitors targeting this pathway. nih.govnih.gov

Several studies have reported that imidazo[1,2-a]pyridine derivatives can effectively inhibit the PI3K/Akt/mTOR pathway. nih.govnih.gov These compounds often function by binding to the ATP-binding site of PI3K, thereby blocking the downstream signaling cascade. nih.gov For instance, certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα with IC50 values in the nanomolar range. nih.gov The inhibition of this pathway by such compounds has been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov

A recently discovered potent dual PI3K/mTOR inhibitor, which is an imidazo[1,2-a]pyridine derivative, demonstrated excellent kinase selectivity with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR. nih.goviu.edu This compound also showed effective inhibition of cancer cell growth. nih.goviu.edu Another study on dimorpholinoquinazoline-based compounds, which share the morpholine moiety, also highlighted their potential as inhibitors of the PI3K/Akt/mTOR pathway. mdpi.com One such compound was found to inhibit the phosphorylation of Akt, mTOR, and S6K at concentrations between 125–250 nM. mdpi.com

Table 4: Inhibition of PI3K/mTOR Pathway by Imidazo[1,2-a]pyridine Analogues This table is a representative summary based on available research on the broader class of imidazo[1,2-a]pyridine derivatives.

Compound Class/Derivative Target Activity Metric Result Reference
Imidazo[1,2-a]pyridine derivative PI3Kα IC50 2 nM nih.gov
Dual PI3K/mTOR inhibitor (Imidazo[1,2-a]pyridine derivative 7) PI3K IC50 0.20 nM nih.goviu.edu
Dual PI3K/mTOR inhibitor (Imidazo[1,2-a]pyridine derivative 7) mTOR IC50 21 nM nih.goviu.edu
Dimorpholinoquinazoline-based inhibitor (Compound 7c) Phospho-Akt, Phospho-mTOR, Phospho-S6K Inhibition Concentration 125-250 nM mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of the Chemical Compound Series

Impact of Substituents on the Imidazo[1,2-a]pyridine (B132010) Ring on Biological Activity and Selectivity

Structure-activity relationship (SAR) studies have demonstrated that substitutions at nearly all available positions of the imidazo[1,2-a]pyridine ring (C2, C3, C5, C6, C7, and C8) significantly influence the biological activity and selectivity of the resulting compounds.

The C2 position is a common site for modification. For instance, in a series of Nek2 kinase inhibitors, attaching various aryl groups at the C2 position was a key strategy. enamine.net Similarly, for anti-tubercular compounds, the introduction of a trifluoromethyl (CF3) group at C2 was explored. nih.gov In another study on anti-ulcer agents, a methyl group was present at the C2 position. nih.gov

The C3 position is crucial for attaching various side chains and functional groups that mediate target engagement. The functionalization of the C3 position is a significant synthetic transformation that leads to products with diverse biological activities. researchgate.netmdpi.com In one anti-tubercular series, moving the carboxamide functionality from the C3 to the C2 position resulted in much weaker activity, suggesting a potential switch in the mode of action. nih.gov

Substitutions on the six-membered pyridine (B92270) ring portion of the scaffold are also critical for tuning activity. For anti-tubercular agents, exploration at the C6 position found that incorporating bulky and lipophilic biaryl ethers led to nanomolar potency. nih.gov Specifically, a 6-chloro substituent combined with a 2-ethyl group significantly improved potency against Mycobacterium tuberculosis. For ligands targeting beta-amyloid plaques, halogen substitutions (iodo or bromo) at the C6 position resulted in high binding affinities. nih.gov

The C7 position has also been a target for optimization. In one series of anti-tubercular compounds, the replacement of a 7-methyl group with a 7-chloro atom diminished activity approximately five-fold. nih.gov

At the C8 position , substitutions have shown dramatic effects on activity. In a series of c-Met kinase inhibitors, placing a fluorine atom at C8 was found to be optimal, mimicking the electronics of a nitrogen atom and enhancing π-π interactions with the target. mdpi.com Conversely, introducing a bulkier trifluoromethyl (CF3) group at C8 led to a complete loss of inhibitory activity, as the group was unable to fit into the binding pocket. mdpi.com Similarly, an 8-chloro substituent was less effective than 8-fluoro.

The following table summarizes key SAR findings for substitutions on the imidazo[1,2-a]pyridine ring from various studies.

PositionSubstituentTarget/ActivityEffect on Activity
C2 2-EthylM. tuberculosisIncreased potency (in combination with 6-Cl)
C3 CarboxamideM. tuberculosisEssential for activity; moving to C2 abolished potency
C6 ChloroM. tuberculosisIncreased potency (in combination with 2-ethyl)
C6 Iodo / BromoBeta-amyloid plaquesHigh binding affinity
C6 Bulky biaryl ethersM. tuberculosisNanomolar potency
C7 Chloro (vs. Methyl)M. tuberculosis5-fold decrease in activity
C8 Fluoroc-Met KinasePotent inhibition; acts as a bioisostere for nitrogen
C8 Chloroc-Met KinaseDecreased interaction and activity
C8 Trifluoromethyl (CF3)c-Met KinaseComplete loss of activity due to steric hindrance

Influence of the Morpholine (B109124) Moiety and its Modifications on Compound Efficacy and Selectivity

The morpholine ring is a common heterocyclic moiety in medicinal chemistry, often incorporated to improve the physicochemical properties of a lead compound. enamine.netenamine.net In the context of kinase inhibitors, the morpholine group is known to enhance aqueous solubility, improve metabolic stability, and increase bioavailability. nih.gov

In studies of imidazo[1,2-b]pyridazines, a related scaffold, the introduction of a morpholine at the C6 position led to improved TAK1 kinase inhibition compared to analogs with no substitution or those with a piperazine (B1678402) moiety at the same position. nih.gov Research on PDGFR inhibitors also revealed that secondary cyclic amines, such as morpholine and pyrrolidine, were generally preferred over primary acyclic amines for achieving high potency. nih.gov

While direct SAR studies on the 3-morpholino group of the title compound are limited in the reviewed literature, the principles of bioisosteric replacement can be applied to guide potential modifications. nih.gov Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can elicit comparable biological responses. Given that the morpholine ring often acts as a hydrogen bond acceptor and a hydrophilic group, it could be replaced by other cyclic amines or functional groups with similar properties to fine-tune efficacy, selectivity, and pharmacokinetic parameters. enamine.netenamine.net Examples of potential bioisosteres for the morpholine ring include piperazine, piperidine, pyrrolidine, and thiomorpholine. nih.govnih.gov The choice of bioisostere would depend on the specific interactions within the target's binding pocket and the desired property profile.

Stereochemical Considerations in Activity and Binding

Stereochemistry can play a pivotal role in the activity and binding of small molecule inhibitors. The introduction of a chiral center into a drug scaffold can lead to enantiomers with significantly different biological activities, potencies, and selectivity profiles.

While specific stereochemical studies on 4-(imidazo[1,2-a]pyridin-3-yl)morpholine were not detailed in the reviewed literature, research on closely related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) analogs clearly demonstrates the importance of stereochemical considerations.

For example, in the development of PDGFR inhibitors based on an imidazo[1,2-a]pyridine core, it was noted that the absolute configuration of a chiral amine substituent can significantly impact potency. nih.gov In one case, the separation of enantiomers (arbitrarily assigned as compounds 28 and 29 ) revealed that while they had similar activity against the primary target PDGFRβ, they differed in their selectivity against the off-target kinase KDR. Enantiomer 28 was 17-fold selective for PDGFRβ over KDR, whereas enantiomer 29 was only 5-fold selective. nih.gov

Furthermore, a study on the PI3K-beta selective inhibitor TGX-221, which features an imidazo[1,2-a]pyrimidin-5(1H)-one core, involved a chiral separation that identified the R-enantiomer as being more potent. nih.gov This finding guided the rational design of a new series of inhibitors based on the more active stereoisomer. nih.gov The synthesis and chiral separation of novel imidazo[1,2-a]pyridine derivatives is a recurring theme, indicating that controlling stereochemistry is a key strategy in the optimization of these scaffolds. researchgate.netdntb.gov.uabohrium.com

Elucidation of Key Pharmacophoric Features for Target Interaction

The pharmacophore of a compound series describes the essential three-dimensional arrangement of functional groups required for optimal interaction with a specific biological target. For kinase inhibitors based on the imidazo[1,2-a]pyridine scaffold, molecular docking studies have elucidated key binding modes.

A common and critical interaction involves the fused heterocyclic core acting as a hinge-binder. The nitrogen atom of the pyridine ring (N1) often forms a crucial hydrogen bond with a backbone amide proton in the hinge region of the kinase. For example, in PI3Kα inhibitors, this nitrogen atom forms a hydrogen bond with the backbone NH of Val851. mdpi.com Similarly, for DDR1 inhibitors, the nitrogen of the related imidazo[1,2-a]pyrazine (B1224502) core forms a critical hydrogen bond with Met704 in the hinge region.

The imidazo[1,2-a]pyridine ring itself can participate in favorable π-π stacking interactions with aromatic residues in the active site, such as Tyr1230 in c-Met, an interaction that is critical for inhibitory activity. mdpi.com The electron-deficient nature of the bicyclic aromatic ring is positively correlated with the strength of this interaction. mdpi.com

Substituents at various positions provide additional key interactions:

Substituents at the 3-position often project into a solvent-exposed region or a specific sub-pocket. In the case of PI3Kα inhibitors, a methoxy (B1213986) oxygen on a pyridine ring attached at this position interacts with Lys802 via a hydrogen bond, while a nitrogen atom on the same ring forms a hydrogen bond with Asp810 and Tyr836. mdpi.com

Substituents at the 8-position can fine-tune electronic properties and occupy an internal pocket. An 8-fluoro group, for instance, enhances the electron-deficient character of the core, strengthening interactions with the hinge region. mdpi.com

A nitrogen atom in the pyridine ring acting as a hydrogen bond acceptor with the kinase hinge region.

The planar imidazo[1,2-a]pyridine core engaging in π-stacking or other hydrophobic interactions.

Appropriately placed functional groups on substituents capable of forming additional hydrogen bonds or occupying specific pockets to enhance potency and selectivity.

Advanced Research Applications and Future Directions for the Chemical Compound

Development as Chemical Probes for Biological Systems

The imidazo[1,2-a]pyridine (B132010) core is a key pharmacophore for developing chemical probes, which are small molecules used to study and manipulate biological systems. Derivatives of this scaffold have been engineered to interact with high specificity and affinity towards various biological targets, enabling detailed investigation of cellular pathways.

Researchers have designed and synthesized derivatives of imidazo[1,2-a]pyridine that act as potent and selective inhibitors for several protein kinases, which are crucial regulators of cell signaling. For instance, a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as inhibitors of the c-KIT receptor tyrosine kinase. nih.gov These compounds serve as valuable probes for studying cancers driven by c-KIT mutations, such as gastrointestinal stromal tumors (GIST), and for developing therapeutics that can overcome resistance to existing drugs like imatinib. nih.gov

Similarly, other analogues based on the imidazo[1,2-a]pyridine scaffold have been developed as selective inhibitors of c-Met kinase, another receptor tyrosine kinase implicated in cancer progression. nih.govepa.gov These probes allow for the exploration of c-Met signaling pathways and their role in tumor growth and metastasis. nih.gov The development of these inhibitors often involves extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. nih.govepa.gov

Beyond cancer-related kinases, the imidazo[1,2-a]pyridine framework is instrumental in creating probes for the PI3K/Akt/mTOR pathway, which is central to cell growth and proliferation. mdpi.comnih.gov For example, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been synthesized as potent PI3Kα inhibitors. mdpi.com Virtual screening studies have also pointed to the potential of imidazo[1,2-a]pyridin-3-yl derivatives to selectively bind to other important biological targets, including phosphodiesterase III, CXCR4, and GABAa receptors, opening avenues for their use as probes in cardiovascular and neurological research. nih.gov

Table 1: Imidazo[1,2-a]pyridine Derivatives as Chemical Probes

Target Protein/System Derivative Class Research Application Citations
c-KIT Kinase 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines Studying imatinib-resistant cancers (e.g., GIST) nih.gov
c-Met Kinase 3-sulfonyl-imidazo[1,2-a]pyridines Investigating c-Met signaling in cancer cells nih.govepa.gov
PI3Kα Kinase 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines Probing the PI3K-AKT signaling pathway mdpi.com
GABAa Receptors Imidazo[1,2-a]pyridin-3-yl derivatives Potential probes for CNS disorders nih.gov
CXCR4 Imidazo[1,2-a]pyridin-3-yl derivatives Investigating chemokine receptor signaling nih.gov

Use as Building Blocks in Complex Molecule Synthesis

The imidazo[1,2-a]pyridine scaffold is recognized as a highly versatile building block in synthetic organic chemistry. mdpi.com Its stable heterocyclic structure and the reactivity of its positions, particularly C3, allow for straightforward functionalization and incorporation into larger, more complex molecular architectures. mdpi.commdpi.com

This scaffold is frequently used as a starting point for creating bis-heterocyclic compounds, where two different heterocyclic cores are linked together to generate novel molecules with enhanced or entirely new biological activities. mdpi.com A prominent strategy involves the Groebke–Blackburn–Bienaymé reaction (GBBR) to synthesize the core imidazo[1,2-a]pyridine-3-amine, which can then be coupled with other heterocyclic systems. mdpi.com For example, researchers have successfully linked imidazo[1,2-a]pyridines to 1,2,3-triazole scaffolds using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." mdpi.com This modular approach allows for the rapid generation of diverse compound libraries for drug screening.

Furthermore, the imidazo[1,2-a]pyridine moiety has been incorporated into other established pharmacophores to create hybrid molecules. In one such instance, the scaffold was introduced at the 6-position of a 4-aminoquinazoline core to produce potent PI3Kα inhibitors. mdpi.com This demonstrates its utility as a key structural element for modifying and optimizing the activity of other known bioactive compounds. The ability to perform various chemical transformations on the imidazo[1,2-a]pyridine ring system, such as alkoxycarbonylation, makes it an even more valuable building block for accessing a wide range of functional groups and molecular designs. mdpi.com

Exploration in Radioligand Development for Imaging Research (e.g., PET Probes)

The development of radioligands for Positron Emission Tomography (PET) imaging is a critical area of medical research, enabling the non-invasive visualization and quantification of biological processes in vivo. nih.govdiva-portal.org The imidazo[1,2-a]pyridine scaffold has emerged as a promising platform for creating novel PET probes, particularly for oncology. nih.gov

A key requirement for a successful PET radiotracer is its ability to specifically bind to a target of interest with high affinity while possessing suitable pharmacokinetic properties for imaging. nih.gov Researchers have successfully synthesized a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative designed to target the PI3K/mTOR signaling pathway, which is frequently overactivated in many cancers. nih.gov

Specifically, a potent dual PI3K/mTOR inhibitor was used as the basis for the radiotracer N-[11C]7. nih.gov The synthesis involved preparing an N-demethylated precursor, which was then radiolabeled using [11C]methyl triflate. nih.gov This work highlights a direct application of the imidazo[1,2-a]pyridine core in constructing a PET probe for imaging a critical cancer pathway. Such probes are invaluable for drug development, allowing for receptor occupancy studies and for monitoring therapeutic response in both preclinical and clinical settings. nih.govdiva-portal.org The development of this tracer demonstrates the potential for creating a new class of imaging agents based on the imidazo[1,2-a]pyridine structure for various disease targets. nih.gov

Table 2: Example of an Imidazo[1,2-a]pyridine-Based PET Probe

Radiotracer Target Isotope Precursor Compound Labeling Reagent Citation
N-[11C]7 PI3K/mTOR Carbon-11 N-demethylated precursor (11) [11C]Methyl triflate nih.gov

Prospects for Rational Design of Novel Analogues with Enhanced Specificity or Potency

Rational design, often aided by computational modeling, is a powerful strategy for developing new therapeutic agents. The imidazo[1,2-a]pyridine scaffold provides a robust foundation for these efforts, with numerous studies demonstrating successful analogue design to enhance potency, selectivity, and drug-like properties.

One successful approach is bioisosteric replacement, where a part of a molecule is replaced by a chemical group with similar physical or chemical properties. This strategy was used to design novel imidazo[1,2-a]pyridine derivatives as c-Met inhibitors. nih.gov By exploring different substituents at various positions on the scaffold, researchers identified a highly potent and selective inhibitor. nih.gov Further rational design was employed when metabolic studies identified a major metabolite; a new analogue was then synthesized to block this metabolic site, aiming to improve the compound's pharmacokinetic profile. nih.gov

Another key area of rational design is overcoming drug resistance. Analogues of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine were specifically designed to inhibit c-KIT kinase mutations that confer resistance to standard therapies. nih.gov By targeting these resistant forms of the enzyme, these novel compounds provide a potential solution for patients whose tumors have stopped responding to treatment. nih.gov Structure-activity relationship (SAR) studies are fundamental to these design efforts, providing critical insights into how structural modifications affect a compound's biological activity and selectivity against a panel of related kinases. nih.govnih.gov These systematic approaches continue to drive the discovery of new imidazo[1,2-a]pyridine-based candidates with superior therapeutic profiles.

Green Chemistry Considerations in the Synthesis of these Compounds

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to create processes that are more sustainable and environmentally friendly. The synthesis of imidazo[1,2-a]pyridine and its derivatives has been a focus of such efforts, with several innovative methods being developed.

A significant advancement is the use of multicomponent reactions (MCRs), which offer high atom economy and reduce the number of synthetic steps. The Groebke–Blackburn–Bienaymé reaction (GBBR), a type of MCR, is considered a greener alternative for synthesizing the imidazo[1,2-a]pyridine core. mdpi.comresearchgate.net This reaction has been successfully performed using sustainable, bio-based solvents like eucalyptol, replacing traditional volatile organic solvents. researchgate.net

Other green approaches focus on the catalyst and reaction medium. An environmentally benign protocol has been developed using molecular iodine as a catalyst in water, a safe and abundant solvent, to achieve high yields of imidazo[1,2-a]pyridine scaffolds. nih.gov Similarly, syntheses have been reported using a mixture of water and isopropyl alcohol (H2O-IPA) as a green solvent system. researchgate.net

Furthermore, the use of alternative energy sources is being explored to promote cleaner and more efficient reactions. Microwave irradiation has been employed to accelerate the GBBR and subsequent click chemistry reactions, reducing reaction times and energy consumption. mdpi.com Visible light-induced photocatalysis is another emerging green method for the functionalization of imidazo[1,2-a]pyridines, as it often proceeds under mild conditions without the need for harsh reagents. mdpi.com These advancements demonstrate a clear trend towards more sustainable synthetic routes for this important class of compounds.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-(imidazo[1,2-a]pyridin-3-yl)morpholine?

  • Methodological Answer : The compound can be synthesized via coupling reactions, microwave-assisted cyclization, or Friedel-Crafts acylation. For example:

  • Microwave-assisted cyclization : Dissolve precursors in methanol/water (1:2 v/v) with trifluoroacetic acid (1 mg) under microwave conditions to achieve yields >65% .
  • Friedel-Crafts acylation : Use acetylating agents (e.g., acetyl chloride) with Lewis acid catalysts (e.g., AlCl₃) to functionalize the imidazo[1,2-a]pyridine core at the C-3 position .
  • Catalytic oxidative coupling : Optimize iodine (I₂) as a catalyst with tert-butyl hydroperoxide (TBHP) in 1,4-dioxane, yielding ~74% under mild conditions .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions and coupling constants (e.g., imidazo[1,2-a]pyridine derivatives show characteristic shifts at δ 7.5–8.5 ppm for aromatic protons) .
  • IR Spectroscopy : Identify carbonyl stretches (e.g., 1722–1730 cm⁻¹ for ester groups) and aromatic C-H bending .
  • X-ray Diffraction : Resolve crystal structures (e.g., monoclinic symmetry with P21/c space group for morpholine derivatives) using CCDC-deposited data (e.g., CCDC 1876881) .

Advanced Research Questions

Q. How can researchers optimize low yields in catalytic cyclization reactions?

  • Methodological Answer :

  • Catalyst Screening : Compare iodine (I₂) with alternatives like N-iodosuccinimide (NIS) or KI. I₂ in 1,4-dioxane with TBHP yields 74%, while NIS results in trace products .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) often hinder reactivity; non-polar solvents like 1,4-dioxane are preferred .
  • Additives : Introduce trifluoroacetic acid (TFA) as a proton source to stabilize intermediates during microwave-assisted synthesis .

Q. What strategies are used to analyze substituent effects on biological activity (e.g., phosphodiesterase inhibition)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., chlorophenyl, trifluoromethyl) and test inhibition potency. For example, 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives show PDE inhibitory activity .
  • Computational Modeling : Perform DFT studies to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
  • Crystallographic Data : Compare binding modes using X-ray structures of ligand-protein complexes (e.g., RCSB PDB Ligand 3JA) .

Data Contradiction and Reproducibility

Q. How to resolve conflicting reports on optimal reaction conditions for imidazo[1,2-a]pyridine functionalization?

  • Methodological Answer :

  • Controlled Replication : Reproduce Friedel-Crafts acylation (AlCl₃ vs. FeCl₃) under inert atmospheres to minimize side reactions .
  • Parameter Isolation : Systematically vary temperature, solvent, and catalyst loading. For example, iodine/TBHP in 1,4-dioxane at 80°C outperforms other oxidants like DDQ .
  • Cross-Validation : Use multiple characterization techniques (e.g., HPLC purity + NMR) to confirm product identity when yields differ across studies .

Q. Why do some synthetic routes produce unexpected byproducts (e.g., Dimroth rearrangements)?

  • Methodological Answer :

  • Mechanistic Analysis : Monitor reactions via in-situ IR or LC-MS to detect intermediates. For example, nitro-group-containing hydrazinylpyridines undergo Dimroth rearrangements during cyclization .
  • Thermodynamic Control : Adjust reaction time and temperature. Prolonged heating (>12 hrs) favors rearrangement products, while shorter durations (<6 hrs) preserve the desired structure .

Methodological Best Practices

Q. What are the key considerations for scaling up imidazo[1,2-a]pyridine synthesis?

  • Methodological Answer :

  • Safety : Replace TBHP with safer oxidants (e.g., O₂ bubbling) for large-scale reactions .
  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
  • Yield Optimization : Pre-dry solvents and reagents to minimize hydrolysis side reactions, especially for moisture-sensitive intermediates .

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Feasible Synthetic Routes

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4-(imidazo[1,2-a]pyridin-3-yl)morpholine
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4-(imidazo[1,2-a]pyridin-3-yl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.